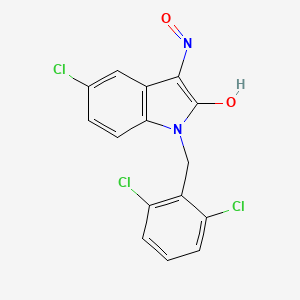

5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime (CDBIO) is a synthetic compound that has been used in a variety of scientific research applications. CDBIO is a heterocyclic compound that is composed of a benzyl group, an oxime group, and a 5-chloro-1-indole-2,3-dione group. It is a colorless, water-soluble solid that has a melting point of approximately 140°C. CDBIO has a broad range of applications in the fields of biochemistry, pharmacology, and analytical chemistry.

Aplicaciones Científicas De Investigación

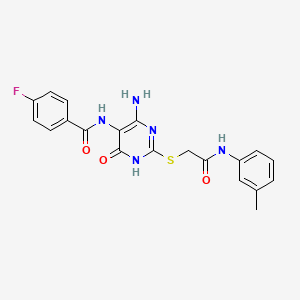

DAAO Inhibition and Analgesic Effects

Research demonstrates that derivatives similar to 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime have been synthesized and evaluated for their potential as d-amino acid oxidase (DAAO) inhibitors. A study highlighted that 5-azaquinoxaline-2,3-dione derivatives, particularly 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, exhibited potent inhibitory activities in vitro. This suggests that these compounds, including structures similar to 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime, could significantly enhance binding affinity through relevant hydrogen bond interactions. The analgesic effects of such compounds were confirmed in rodent models, pointing to their potential for treating chronic pain and morphine analgesic tolerance, hinting at a possible area of application for the compound (Xie et al., 2016).

Anti-Inflammatory Potential

Another study explored the anti-inflammatory potential of 5-benzilidene thiazolidinones, notably focusing on a compound from this series in pre-clinical studies. The research showed that these compounds inhibited cyclooxygenase activity and demonstrated significant anti-inflammatory effects in in vivo models, which might suggest a similar potential for 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime in the realm of anti-inflammatory drug development (Uchôa et al., 2009).

Glycogen Synthase Kinase-3 Inhibition

Research into the inhibition of Glycogen synthase kinase (GSK)-3, a kinase involved in the modulation of inflammatory cytokines, has shown that compounds like 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) can prevent lung inflammation and subsequent fibrosis when used in mouse models. This suggests a potential therapeutic application for compounds like 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime in the treatment of diseases characterized by inflammatory and fibrotic changes (Gurrieri et al., 2010).

Propiedades

IUPAC Name |

5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O2/c16-8-4-5-13-9(6-8)14(19-22)15(21)20(13)7-10-11(17)2-1-3-12(10)18/h1-6,21H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEJBNFFPLMBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)

![Tert-butyl 7-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2576493.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)

![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)

![8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2576500.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)

![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)

![1-(azepan-1-yl)-3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B2576508.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)